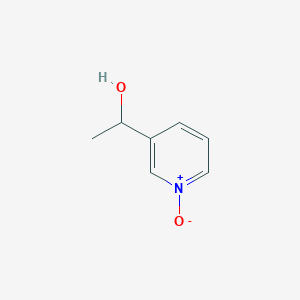
1-(1-Oxidopyridin-1-ium-3-yl)ethanol
描述
1-(1-Oxidopyridin-1-ium-3-yl)ethanol is a chemical compound with the molecular formula C7H9NO2. It is an aromatic primary alcohol and a member of the class of pyridines. This compound is known for its role as a key moiety in many bio-active and industrially important compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxidopyridin-1-ium-3-yl)ethanol can be achieved through various methods. One common approach involves the aerobic photo-oxidation of 3-Pyridinemethanol in the presence of a catalytic amount of hydrobromic acid . This reaction forms nicotinic acid as a major product.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of palladized charcoal as a catalyst. The process includes suspending catalyst-grade charcoal in water, adding aqueous palladous chloride, and then reducing the chloride to metal using hydrogen. The resulting palladized charcoal catalyst is then used to convert 3-cyano-pyridine to this compound through hydrogenation in the presence of hydrochloric acid .
化学反应分析
Types of Reactions
1-(1-Oxidopyridin-1-ium-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinic acid.
Reduction: It can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions to form various substituted pyridines.
Common Reagents and Conditions
Oxidation: Hydrobromic acid is commonly used as a catalyst for aerobic photo-oxidation.
Reduction: Palladized charcoal is used as a catalyst for hydrogenation reactions.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products
Nicotinic acid: Formed through aerobic photo-oxidation.
Various derivatives: Formed through reduction and substitution reactions.
科学研究应用
1-(1-Oxidopyridin-1-ium-3-yl)ethanol has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1-(1-Oxidopyridin-1-ium-3-yl)ethanol involves its interaction with molecular targets and pathways. As a vasodilator agent, it likely acts on vascular smooth muscle cells to induce relaxation and dilation of blood vessels. As an antilipemic drug, it may influence lipid metabolism pathways to reduce lipid levels in the blood .
相似化合物的比较
Similar Compounds
- 2-Pyridinemethanol
- 4-Pyridinemethanol
- 2-Pyridineethanol
- 4-Pyridinepropanol
- 3-Pyridinepropanol
Uniqueness
1-(1-Oxidopyridin-1-ium-3-yl)ethanol is unique due to its specific molecular structure and its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
1-(1-oxidopyridin-1-ium-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEWBKVKOXHXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C[N+](=CC=C1)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4319-52-2 | |
| Record name | 3-Pyridinemethanol, α-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4319-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridyl-N-oxide)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004319522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC152125 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-Hydroxyethyl)pyridine-N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


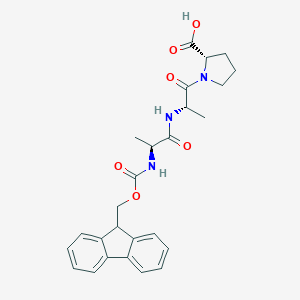
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
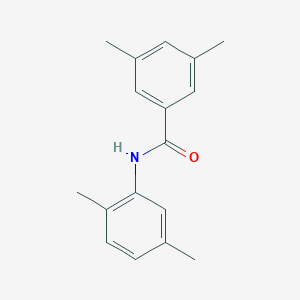
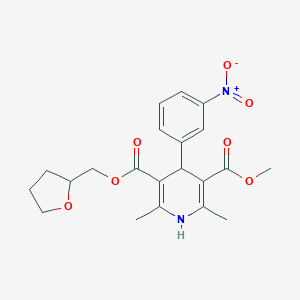
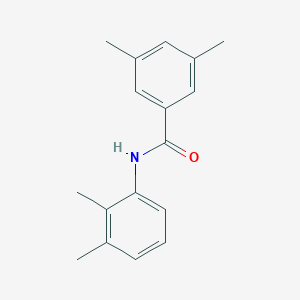
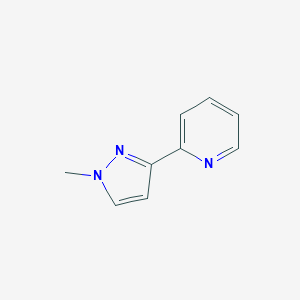
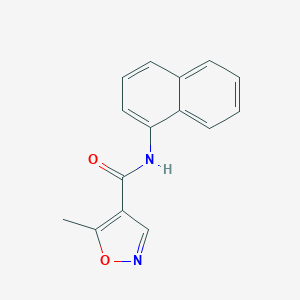
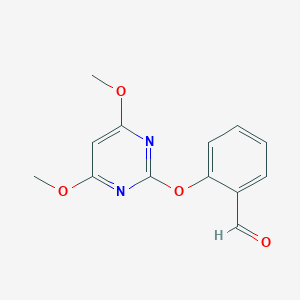

![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)

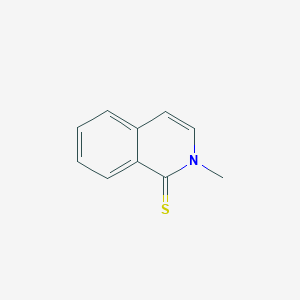
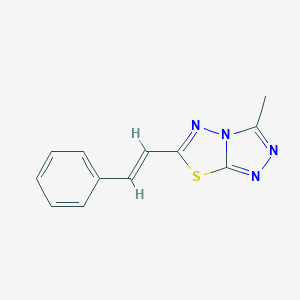
![2,2-dimethyl-3H-benzo[h]chromen-4-one](/img/structure/B184381.png)
